molecular formula C28H20Br2O B14671668 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran CAS No. 36992-21-9

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Cat. No.: B14671668
CAS No.: 36992-21-9
M. Wt: 532.3 g/mol
InChI Key: JHVVCWXKHRLARQ-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms and four phenyl groups attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran typically involves the bromination of a precursor compound. One common method involves the reaction of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol with bromine. The reaction proceeds through the formation of a mono-deprotonated acetylenic diol, followed by hydrolysis and addition of bromine to yield a dibromo-substituted secondary product. Finally, dehydration and ring closure result in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The dihydrofuran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms and phenyl groups play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways. The exact mechanism can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is unique due to its specific structure, which includes a dihydrofuran ring with two bromine atoms and four phenyl groups. This structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

36992-21-9

Molecular Formula

C28H20Br2O

Molecular Weight

532.3 g/mol

IUPAC Name

3,4-dibromo-2,2,5,5-tetraphenylfuran

InChI

InChI=1S/C28H20Br2O/c29-25-26(30)28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)31-27(25,21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H

InChI Key

JHVVCWXKHRLARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=C(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)C5=CC=CC=C5

Origin of Product

United States

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